Ethanamine, 2-[[(4-methoxyphenyl)methyl]thio]-
Overview
Description
Ethanamine, 2-[[(4-methoxyphenyl)methyl]thio]- is an organic compound with the molecular formula C10H15NOS It is known for its unique structure, which includes an ethanamine backbone substituted with a 4-methoxyphenylmethylthio group
Scientific Research Applications
Ethanamine, 2-[[(4-methoxyphenyl)methyl]thio]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
Target of Action
The primary targets of a compound are usually proteins or enzymes that the compound interacts with in the body. These could be receptors on the surface of cells or enzymes involved in various biochemical pathways. The role of these targets is typically to mediate physiological processes, and their activity can be modulated by the compound .
Mode of Action
The mode of action refers to how the compound interacts with its targets. This could involve binding to a specific site on the target, leading to an increase (agonism) or decrease (antagonism) in the target’s activity. The resulting changes could include altered cellular signaling, modified enzyme activity, or changes in gene expression .
Biochemical Pathways
The compound could affect various biochemical pathways depending on its targets. For instance, if the target is an enzyme, the compound could alter the metabolic pathway that the enzyme is involved in. The downstream effects could include the production of different metabolites, changes in energy production, or modifications to cell growth and survival .
Pharmacokinetics
Pharmacokinetics involves the absorption, distribution, metabolism, and excretion (ADME) of the compound. The compound’s properties, such as its size, charge, and lipophilicity, can influence its bioavailability, or the extent and rate at which it reaches its site of action. Other factors, such as the route of administration and the presence of transport proteins, can also affect the compound’s pharmacokinetics .
Result of Action
The molecular and cellular effects of the compound’s action depend on its mode of action and the biochemical pathways it affects. These effects could range from changes in cell function to the induction of cell death. At the organism level, this could translate to therapeutic effects, side effects, or toxic effects .
Action Environment
Environmental factors, such as pH, temperature, and the presence of other molecules, can influence the compound’s action, efficacy, and stability. For instance, certain conditions might enhance or inhibit the compound’s interaction with its targets, or affect its stability and thus its ability to exert its effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanamine, 2-[[(4-methoxyphenyl)methyl]thio]- typically involves the reaction of 2-chloroethanamine with 4-methoxybenzyl mercaptan under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiolate anion attacks the electrophilic carbon of the chloroethanamine, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethanamine, 2-[[(4-methoxyphenyl)methyl]thio]- undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted ethanamine derivatives.
Comparison with Similar Compounds
Similar Compounds
- Ethanamine, 2-[(4-methoxyphenyl)thio]-
- Ethanamine, 2-methoxy-
- Ethanamine, 2-[(4-methylphenyl)methyl]thio]-
Uniqueness
Ethanamine, 2-[[(4-methoxyphenyl)methyl]thio]- is unique due to the presence of the 4-methoxyphenylmethylthio group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-[(4-methoxyphenyl)methylsulfanyl]ethanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NOS/c1-12-10-4-2-9(3-5-10)8-13-7-6-11/h2-5H,6-8,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDPIICVTDYJKJG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CSCCN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.